3-(5-Bromothiophen-2-yl)azetidine
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Overview
Description
3-(5-Bromothiophen-2-yl)azetidine is a chemical compound with the molecular formula C7H8BrNS. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocyclic compounds. The presence of the bromothiophene moiety in its structure makes it an interesting compound for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene moiety to thiophene.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)azetidine involves its interaction with molecular targets and pathways. The compound can modulate various biological pathways, including oxidative stress and inflammation . It has been shown to upregulate antioxidant enzymes and downregulate pro-inflammatory mediators, suggesting its potential as an anti-inflammatory and antioxidant agent .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-thienyl)azetidine: Similar in structure but with different substituents on the azetidine ring.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine: Another azetidine derivative with different biological activities.
Uniqueness
3-(5-Bromothiophen-2-yl)azetidine is unique due to the presence of the bromothiophene moiety, which imparts distinct chemical reactivity and biological activity compared to other azetidine derivatives .
Properties
Molecular Formula |
C7H8BrNS |
---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)azetidine |
InChI |
InChI=1S/C7H8BrNS/c8-7-2-1-6(10-7)5-3-9-4-5/h1-2,5,9H,3-4H2 |
InChI Key |
ONAIRDFWRYNKCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=C(S2)Br |
Origin of Product |
United States |
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